N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide
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Overview
Description
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fluorophenyl group attached to an oxoazetidin ring, which is further connected to a methylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide typically involves multiple steps, starting with the formation of the oxoazetidin ring. This can be achieved through cyclization reactions involving appropriate precursors. The fluorophenyl group is introduced using electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The process involves the use of catalysts to enhance reaction rates and improve yields. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxoazetidin ring.
Substitution: Substitution reactions can introduce different substituents on the fluorophenyl ring or the oxoazetidin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Fluorophenyl derivatives with hydroxyl or carboxyl groups.
Reduction: Reduced forms of the oxoazetidin ring.
Substitution: Substituted fluorophenyl or oxoazetidin derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide is being investigated for its medicinal properties. It may have applications in treating various diseases due to its ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors, while the oxoazetidin ring plays a crucial role in the biological activity. The compound may modulate pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
N-[1-(4-fluorophenyl)piperazine]-2-[(methylcarbamoyl)amino]acetamide
N-[1-(4-fluorophenyl)pyrrolidin-2-yl]-2-[(methylcarbamoyl)amino]acetamide
Uniqueness: N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds. Its ability to interact with biological targets in a distinct manner makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(methylcarbamoylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3/c1-15-13(21)16-6-11(19)17-10-7-18(12(10)20)9-4-2-8(14)3-5-9/h2-5,10H,6-7H2,1H3,(H,17,19)(H2,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJOCDIOFYKQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC(=O)NC1CN(C1=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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